molecular formula C21H22ClN3O3 B2879222 N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892263-58-0

N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2879222
CAS No.: 892263-58-0
M. Wt: 399.88
InChI Key: AMCPRHQLQMFRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C21H22ClN3O3
Molecular Weight 399.875 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
LogP (XlogP) 3.8

The presence of the chlorine atom in the phenethyl group is significant as it may influence the compound's pharmacological properties by modulating interactions with biological targets .

Anticancer Properties

Preliminary studies suggest that this compound exhibits potential anticancer activity. Research indicates that quinazoline derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The dioxo and carboxamide functional groups may enhance its ability to interact with specific enzymes or receptors involved in cancer progression .

Antimicrobial Activity

This compound has shown promising results against various microbial strains. Notably:

  • Mycobacterium tuberculosis (H37Rv) : Minimum inhibitory concentration (MIC) was reported at 12.5 μg/mL.
  • Staphylococcus aureus : MIC was 7.81 μM.
  • Staphylococcus epidermidis : MIC was 15.62 μM.

These findings suggest that this compound could be developed as a new antimicrobial agent targeting resistant strains .

The mechanism by which this compound exerts its effects likely involves interactions with specific proteins or enzymes within biological systems. Potential modes of action include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer or microbial growth.
  • Receptor Interaction : It could bind to receptors that modulate cellular responses, potentially altering signaling pathways associated with proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that quinazoline derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation.
  • Antimicrobial Efficacy : Research indicated that structural modifications in quinazolines could enhance their antimicrobial properties against resistant bacterial strains.

Future Directions

While preliminary studies highlight the potential of this compound in various therapeutic areas, further research is necessary to fully elucidate its mechanisms of action and optimize its efficacy. Future studies should focus on:

  • In Vivo Testing : Evaluating the compound's efficacy and safety in animal models.
  • Molecular Docking Studies : To predict interactions with specific biological targets and refine structure–activity relationships.

Properties

CAS No.

892263-58-0

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.88

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H22ClN3O3/c1-2-3-4-11-25-20(27)17-10-7-15(12-18(17)24-21(25)28)19(26)23-13-14-5-8-16(22)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H,23,26)(H,24,28)

InChI Key

AMCPRHQLQMFRSN-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)NC1=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.